Metostilenol
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Overview
Description
Metostilenol is a chemical compound with the molecular formula C15H21NO3. It was patented as an antidepressant in the early 1980s but was never marketed . The compound is characterized by its secondary alcohol and morpholine functional groups, making it a unique structure among antidepressants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Metostilenol involves the reaction of 4-methoxyphenylacetaldehyde with morpholine in the presence of a base, followed by reduction to yield the final product. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium borohydride or lithium aluminum hydride for the reduction step
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
Metostilenol has been studied primarily for its potential as an antidepressant. its unique structure also makes it a candidate for research in other fields:
Chemistry: As a model compound for studying morpholine derivatives.
Biology: Investigating its effects on neurotransmitter systems.
Medicine: Potential applications in treating neurological disorders.
Industry: Possible use as an intermediate in the synthesis of other pharmaceuticals.
Mechanism of Action
Metostilenol exerts its effects by interacting with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to other antidepressants, but the presence of the morpholine ring may confer unique pharmacokinetic properties.
Comparison with Similar Compounds
Fluoxetine: Another antidepressant that inhibits serotonin reuptake.
Venlafaxine: Inhibits both serotonin and norepinephrine reuptake.
Morpholine derivatives: Compounds with similar structures but different pharmacological effects.
Uniqueness: Metostilenol’s combination of a morpholine ring and a secondary alcohol group distinguishes it from other antidepressants. This unique structure may result in different pharmacokinetic and pharmacodynamic profiles, potentially offering advantages in terms of efficacy and side effects.
Properties
CAS No. |
103980-45-6 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(E)-4-(4-methoxyphenyl)-1-morpholin-4-ylbut-3-en-2-ol |
InChI |
InChI=1S/C15H21NO3/c1-18-15-6-3-13(4-7-15)2-5-14(17)12-16-8-10-19-11-9-16/h2-7,14,17H,8-12H2,1H3/b5-2+ |
InChI Key |
JIQSYJYZZDCLEF-GORDUTHDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(CN2CCOCC2)O |
SMILES |
COC1=CC=C(C=C1)C=CC(CN2CCOCC2)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(CN2CCOCC2)O |
Origin of Product |
United States |
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